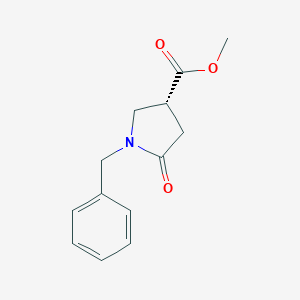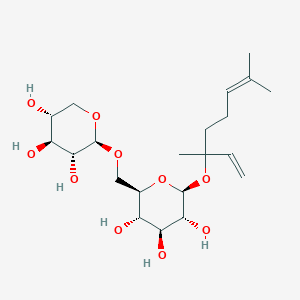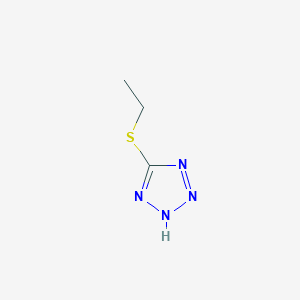
(R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
Description
Synthesis Analysis
The synthesis of related pyrrolidine derivatives has been explored in several studies. For instance, the kinetic resolution of racemic secondary benzylic alcohols was achieved using (R)-(+)-N-methylbenzoguanidine ((R)-NMBG) as a catalyst, which could be related to the synthesis of similar compounds . Additionally, the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives was performed through a cyclization reaction, which may provide insights into the synthesis of the compound . Furthermore, the resolution of racemic 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid was investigated using diastereomeric salt formation, which is directly relevant to the compound of interest .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives has been characterized using techniques such as X-ray crystallography. For example, the stereochemistry of certain methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives was determined using this method . Similarly, the structure of enantiomers of (2R,3R)-1-methyl-5-oxo-2-phenyltetrahydro-1H-pyrrolidine-3-carboxylic acid was proven with X-ray crystallography .
Chemical Reactions Analysis
The chemical reactivity of pyrrolidine derivatives has been explored in various contexts. The Rhodium-catalyzed 1,4-addition of arylboronic acids to 3-benzylidene-1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives is an example of a reaction that could be related to the functionalization of the compound . Additionally, the decarboxylative coupling of acrylic acids with unsaturated oxime esters, catalyzed by Rh(III), demonstrates the potential for carboxylic acids to serve as activators in reactions involving pyrrolidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives, such as acid dissociation constants and antimicrobial activity, have been studied. The acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were determined, and their antimicrobial activity was screened, showing promising results against certain bacterial strains . The antioxidant activity of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives was also evaluated, with some compounds exhibiting potent antioxidant properties .
Scientific Research Applications
Enantioselective Synthesis
(R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate has been utilized in the enantioselective benzylation of methyl 4-oxo-3-piperidinecarboxylate, leading to the production of chiral compounds with moderate enantioselectivity. This process involves cheap materials and mild reaction conditions, proving beneficial for preparing biologically active compounds featuring a chiral 3-benzylpiperidine backbone (Wang et al., 2018).
Chemoenzymatic Synthesis
The chemical has been a key intermediate in chemoenzymatic approaches for synthesizing enantiomerically pure aza analogues of paraconic acid methyl ester and both enantiomers of methyl β-proline. Such methods demonstrate the substance's versatility in facilitating high enantiomeric excess (e.e.) through enzymatic resolution of chiral racemic mixtures (Felluga et al., 2001).
Antioxidant Activity
Research involving derivatives of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate has revealed potent antioxidant activities. Compounds synthesized from this chemical backbone have demonstrated significant efficacy in scavenging free radicals and exhibiting higher antioxidant activity than well-known antioxidants like ascorbic acid (Tumosienė et al., 2019).
Synthetic Methodologies
The compound has been instrumental in the development of synthetic methodologies, such as the asymmetric Diels–Alder cycloaddition. This application has paved the way for the synthesis of enantiopure bicyclic β-amino acids, showcasing the compound's role in complex organic syntheses (Songis et al., 2007).
Metal-Organic Frameworks
In the realm of materials science, (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate derivatives have been used to synthesize novel metal-organic frameworks (MOFs) capable of effectively removing anionic dyes from aqueous solutions. These findings highlight the compound's utility in environmental remediation and purification technologies (Zhao et al., 2020).
Neuroprotective Agents
Furthermore, derivatives of this chemical have shown promising results as novel neuroprotective agents. Specifically, certain 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives exhibit significant protective activities against cytotoxicity induced by N-methyl-d-aspartic acid (NMDA), suggesting potential therapeutic applications in neuroprotection (Zhang et al., 2019).
properties
IUPAC Name |
methyl (3R)-1-benzyl-5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-17-13(16)11-7-12(15)14(9-11)8-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRWSSDZHQOPJI-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC(=O)N(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350779 | |
| Record name | Methyl (3R)-1-benzyl-5-oxopyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate | |
CAS RN |
428518-36-9 | |
| Record name | Methyl (3R)-1-benzyl-5-oxopyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 428518-36-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















